1-(Methoxymethyl)-4-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism .
Industrial Production Methods: In industrial settings, the synthesis of 4-methylbenzyl methyl ether can be achieved through the acid-catalyzed dehydration of 4-methylbenzyl alcohol using sulfuric acid. This method is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-methylbenzyl methyl ether can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) in the presence of heat.
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde.
Reduction: 4-Methylbenzyl alcohol.
Substitution: 4-Methylbenzyl halides.
Scientific Research Applications
4-Methylbenzyl methyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-methylbenzyl methyl ether involves its ability to undergo nucleophilic substitution reactions. The methoxy group can be protonated by strong acids, making it a good leaving group. This allows nucleophiles to attack the carbon atom, leading to the formation of various substituted products .
Comparison with Similar Compounds
Benzyl methyl ether: Similar structure but without the methyl group on the benzene ring.
4-Methoxybenzyl methyl ether: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 4-Methylbenzyl methyl ether is unique due to the presence of both a methyl group and a methoxy group on the benzene ring, which influences its reactivity and applications in different chemical reactions .
Properties
CAS No. |
27755-28-8 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
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